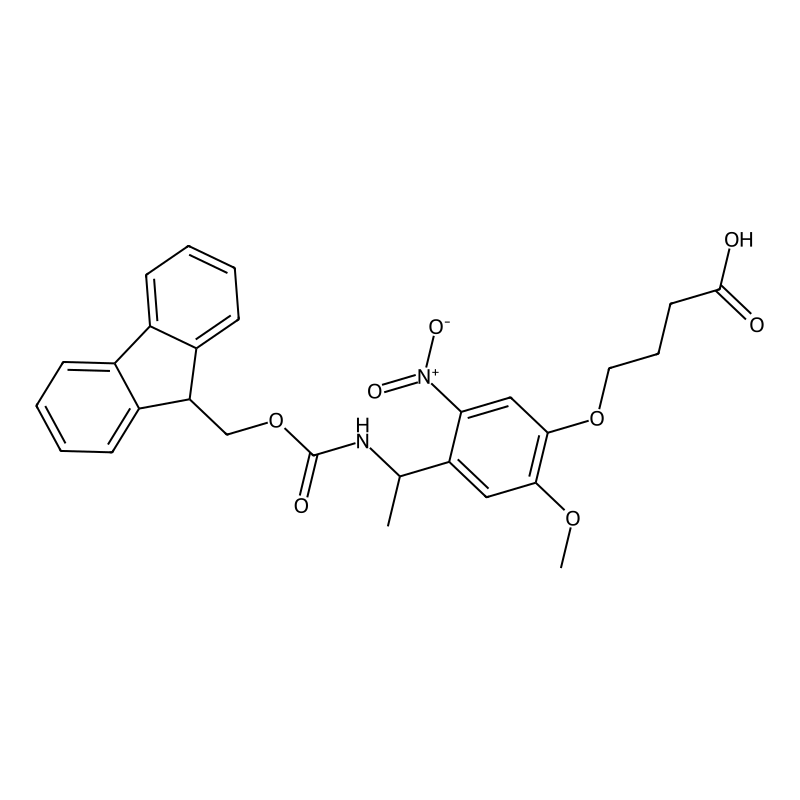Fmoc-Photo-Linker

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cleavable Linker:
Fmoc-Photo-Linker acts as a cleavable linker, attaching the synthesized peptide to a solid support during the SPPS process. This linker possesses two key functionalities:
- Fmoc Group (Fluorenylmethoxycarbonyl): This group serves as a temporary protecting group for the N-terminus (amino end) of the growing peptide chain during the synthesis cycle.
- Photolabile Linker: The linker itself is cleavable by exposure to ultraviolet (UV) light. This specific cleavage method offers several advantages compared to traditional chemical cleavage techniques:
- Mild Conditions: Photocleavage occurs under mild and neutral conditions, minimizing potential side reactions that might damage the delicate peptide structure.
- Compatibility: Fmoc-Photo-Linker is compatible with the standard reaction conditions used in SPPS, allowing easy integration into existing protocols.
Advantages of Fmoc-Photo-Linker:
The use of Fmoc-Photo-Linker in SPPS offers several benefits:
- Controlled Release: The photocleavage allows for precise control over the release of the purified peptide from the solid support. This enables researchers to optimize the timing and efficiency of the purification process.
- High Purity: The mild cleavage conditions minimize potential side reactions, leading to peptides with higher purity compared to some traditional cleavage methods.
- Flow Chemistry Compatibility: Fmoc-Photo-Linker can be utilized in flow chemistry setups, enabling automated and continuous peptide synthesis for high-throughput applications.
Fmoc-Photo-Linker, or 9-fluorenylmethoxycarbonyl-photo-linker, is a specialized compound used primarily in the field of solid-phase peptide synthesis. This photolabile linker allows for the controlled release of peptides upon exposure to light, facilitating the synthesis of complex peptide structures. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids, enabling selective deprotection and subsequent reactions at specific sites during synthesis. The photolability of this linker provides a significant advantage over traditional chemical linkers, as it allows for precise spatial and temporal control over peptide release.
- Photocleavage: Upon exposure to UV light (typically around 365 nm), the linker undergoes a photochemical reaction leading to its cleavage. This reaction releases the attached peptide while leaving the solid support intact .
- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the coupling of additional amino acids to the growing peptide chain .
- Coupling Reactions: The linker can facilitate the attachment of various amino acids through standard coupling reagents, enabling the assembly of peptides in a stepwise manner .
The biological activity of peptides synthesized using Fmoc-Photo-Linker is largely dependent on the sequence and structure of the resulting peptides. These peptides can exhibit various biological functions, including enzyme inhibition, receptor binding, and modulation of cellular signaling pathways. The ability to control peptide release with light enhances their utility in biological studies, allowing researchers to investigate dynamic biological processes with temporal precision.
The synthesis of Fmoc-Photo-Linker typically involves several steps:
- Preparation of the Linker: The initial step involves synthesizing the 9-fluorenylmethoxycarbonyl moiety, which may be achieved through standard organic synthesis techniques.
- Attachment to Solid Support: The linker is then attached to a solid-phase resin, commonly used in peptide synthesis.
- Coupling with Amino Acids: Following attachment, amino acids are coupled to the linker using appropriate coupling reagents, forming peptide chains.
- Photolytic Cleavage: Finally, upon irradiation with UV light, the linker cleaves, releasing the synthesized peptide from the solid support.
Fmoc-Photo-Linker has diverse applications in various fields:
- Peptide Synthesis: It is primarily used in solid-phase peptide synthesis for generating complex peptides with high purity and yield.
- Drug Development: Peptides synthesized using this linker can serve as potential therapeutic agents or drug candidates.
- Biotechnology Research: The ability to control peptide release makes it valuable for studying protein interactions and cellular responses in real-time.
Studies involving Fmoc-Photo-Linker often focus on its interaction with other molecules during peptide synthesis and its subsequent biological activity. For instance:
- Photolytic Studies: Investigating the efficiency and kinetics of photocleavage under various conditions helps optimize synthesis protocols.
- Biological Assays: Evaluating how released peptides interact with biological targets provides insights into their functional roles.
Several compounds share similarities with Fmoc-Photo-Linker in terms of functionality and application in solid-phase synthesis. Below is a comparison highlighting their uniqueness:
Fmoc-Photo-Linker's unique advantage lies in its combination of photolability and compatibility with standard peptide synthesis protocols, making it particularly versatile for generating complex peptides efficiently.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








